molecular formula C21H16FN3O2S B3005959 3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 690642-57-0

3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3005959
CAS No.: 690642-57-0
M. Wt: 393.44
InChI Key: SQWDVNGSCHDJMN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core substituted with fluorophenyl, methoxyphenyl, and carboxamide groups. Its structural uniqueness lies in the combination of electron-withdrawing (4-fluorophenyl) and electron-donating (4-methoxyphenyl) substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-27-14-8-4-11(5-9-14)15-10-16(12-2-6-13(22)7-3-12)25-21-17(15)18(23)19(28-21)20(24)26/h2-10H,23H2,1H3,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWDVNGSCHDJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound belonging to the thieno[2,3-b]pyridine class, characterized by its unique fused thiophene and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. Its molecular formula is C21H16FN3O2S, with a molecular weight of 393.44 g/mol.

Anticancer Properties

Several studies have investigated the anticancer activity of thieno[2,3-b]pyridine derivatives. Notably, compounds within this class have demonstrated significant inhibitory effects on cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against various tumor cell lines, indicating strong anticancer potential. The mechanism of action often involves the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.48Inhibition of tubulin polymerization
Compound BA5491.76Cell cycle arrest at G2/M phase
Compound CMCF-75.33Pro-apoptotic effects

Anti-inflammatory Effects

In addition to its anticancer properties, 3-amino derivatives have shown promise in anti-inflammatory applications. Research indicates that certain thieno[2,3-b]pyridine compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, one study demonstrated that a derivative significantly reduced LPS-induced TNF-alpha release in vitro and in vivo models, highlighting its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity of Thieno[2,3-b]pyridine Derivatives

CompoundModelEffect Observed
Compound DBV-2 CellsInhibition of TNF-alpha release
Compound EMice ModelReduced microglial activation

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways associated with cancer progression and inflammation.

  • Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation during cell division.
  • Cytokine Modulation : The compound may inhibit signaling pathways that lead to the production of inflammatory cytokines.
  • Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, it can induce apoptosis in cancer cells.

Case Studies

A recent study focused on the structural optimization of thieno[2,3-b]pyridine derivatives for enhanced biological activity. The researchers synthesized several analogs and evaluated their effects on various cancer cell lines and inflammatory models. The most promising candidates exhibited not only potent anticancer effects but also significant anti-inflammatory properties, suggesting a dual therapeutic potential.

Example Case Study Findings:

  • Compound X was found to reduce tumor growth by 50% in xenograft models.
  • Compound Y demonstrated a significant reduction in inflammatory markers in LPS-challenged mice.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs involve substitutions at positions 3, 4, 6, and the carboxamide side chain. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 4-Fluorophenyl (6), 4-Methoxyphenyl (4) C₂₁H₁₆FN₃O₂S 393.43 g/mol -NH₂, -OCH₃, -F, -CONH-
3-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide (10a) 4-Bromophenyl (6), 3,4-Dimethoxyphenyl (4), -Ph C₂₉H₂₄BrN₃O₃S 574.49 g/mol -Br, -OCH₃ (×2), -NH₂, -CONH-
3-Amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (FDI-6) Thiophen-2-yl (6), -CF₃ (4), 4-Fluorophenyl (N) C₂₀H₁₂F₄N₃OS₂ 450.45 g/mol -CF₃, -S- (thiophene), -F, -CONH-
3-Amino-6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-Ethoxyphenyl (6), -CF₃ (4), 4-Methoxyphenyl (N) C₂₄H₂₀F₃N₃O₃S 511.50 g/mol -CF₃, -OCH₃, -OCH₂CH₃, -CONH-

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups in increase solubility but may reduce receptor binding affinity due to steric hindrance.
  • Halogen Substituents : Bromine in adds molecular weight and polarizability, possibly enhancing halogen bonding in target interactions.

Physicochemical and Pharmacological Properties

Melting Points and Stability
  • The target compound’s melting point is unreported, but analogs with -CF₃ (e.g., ) exhibit higher melting points (205–207°C) due to increased crystallinity .
  • Methoxy-substituted derivatives (e.g., ) show moderate thermal stability (mp ~200°C), while brominated analogs (e.g., ) degrade above 250°C .

Q & A

Q. Q. How are off-target effects mitigated in in vivo studies?

  • Approach :
  • Conduct kinase profiling (e.g., Eurofins Panlabs® panel) to exclude cross-reactivity.
  • Use conditional knockout models (e.g., Epac1⁻/⁻ mice) to confirm target specificity .

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